molecular formula C9H9FO2S B3243502 Methyl 2-fluoro-4-methylsulphenylbenzoate CAS No. 157652-35-2

Methyl 2-fluoro-4-methylsulphenylbenzoate

Cat. No. B3243502
CAS RN: 157652-35-2
M. Wt: 200.23 g/mol
InChI Key: VECDHZFZAGCNDL-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-4-methylsulphenylbenzoate” is a chemical compound with the IUPAC name “methyl 2-fluoro-4-(methylsulfonyl)benzoate”. It has a molecular weight of 232.23 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoro-4-methylsulphenylbenzoate” can be represented by the InChI code: 1S/C9H9FO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-fluoro-4-methylsulphenylbenzoate” are not well-documented in the available literature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-fluoro-4-(methylthio)benzoate serves as a versatile scaffold in medicinal chemistry. Researchers explore its potential as a precursor for designing new bioactive molecules. By modifying its structure, scientists can create derivatives with enhanced pharmacological properties. These derivatives may exhibit antiviral, antibacterial, or anticancer activities. The compound’s unique fluorine substitution and thioether group make it an interesting starting point for drug discovery .

Agrochemicals and Pesticides

The compound’s aromatic ring and functional groups make it suitable for developing agrochemicals. Researchers investigate its use as a building block for herbicides, fungicides, and insecticides. By introducing specific substituents, they can tailor its activity against pests and pathogens while minimizing environmental impact .

Materials Science and Organic Electronics

Methyl 2-fluoro-4-(methylthio)benzoate can be incorporated into organic semiconductors. Its electron-withdrawing fluorine atom enhances charge transport properties. Scientists explore its application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. By fine-tuning its structure, they aim to improve device performance and stability .

Fluorinated Building Blocks in Chemical Synthesis

Fluorinated compounds play a crucial role in synthetic chemistry. Methyl 2-fluoro-4-(methylthio)benzoate serves as a valuable fluorinated building block. Researchers use it to introduce fluorine atoms into complex molecules. These fluorinated intermediates find applications in pharmaceuticals, agrochemicals, and materials science .

Fluorine-Containing Probes in Biochemical Studies

Fluorinated compounds are useful as probes in biological research. Methyl 2-fluoro-4-(methylthio)benzoate, when labeled with a radioactive fluorine isotope (e.g., 18F), can be used for positron emission tomography (PET) imaging. PET scans help visualize biological processes, such as receptor binding, enzyme activity, and metabolic pathways, in living organisms .

Fluorination Strategies in Organic Synthesis

Researchers employ fluorination reactions to introduce fluorine atoms selectively. Methyl 2-fluoro-4-(methylthio)benzoate participates in various fluorination methodologies, including nucleophilic fluorination and electrophilic fluorination. These strategies allow chemists to access diverse fluorinated compounds for further exploration .

Safety and Hazards

While specific safety and hazard information for “Methyl 2-fluoro-4-methylsulphenylbenzoate” is not available, it’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

methyl 2-fluoro-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECDHZFZAGCNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296689
Record name Methyl 2-fluoro-4-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-(methylthio)benzoate

CAS RN

157652-35-2
Record name Methyl 2-fluoro-4-(methylthio)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157652-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-4-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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